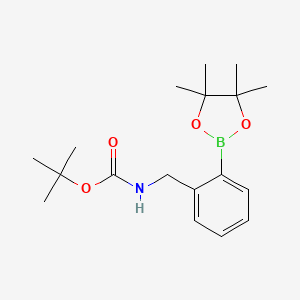

tert-Butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzylcarbamate

Overview

Description

Tert-Butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzylcarbamate, also known as TB-2B-BC, is a boron-containing carbamate derivative that has been widely studied in scientific research. The compound has been found to possess a wide range of properties, including antifungal activity, anti-inflammatory activity, and insecticidal activity. TB-2B-BC has also been used as an insecticide in laboratory experiments.

Scientific Research Applications

Suzuki-Miyaura Cross-Coupling Reactions

This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions , which are pivotal in the synthesis of complex organic molecules. The boronic ester group in the compound reacts with halide-containing compounds in the presence of a palladium catalyst to form biaryl structures, which are core components in pharmaceuticals, agrochemicals, and organic materials .

Protodeboronation Studies

Protodeboronation refers to the removal of the boron moiety from boronic esters. This compound can undergo protodeboronation to yield hydrocarbons or other functionalized molecules. This reaction is essential for understanding the stability and reactivity of boronic esters under various conditions, which is crucial for their application in drug synthesis and material science .

Hydrolysis at Physiological pH

The susceptibility of this compound to hydrolysis at physiological pH is of significant interest. Understanding its stability in aqueous environments is vital for its application in drug delivery systems, especially for boron neutron capture therapy, where boron-containing compounds are used to target cancer cells .

Synthesis of Biologically Active Compounds

This boronic ester serves as an intermediate in the synthesis of biologically active compounds, such as crizotinib, an anti-cancer drug. The boronic ester group facilitates the introduction of boron into these molecules, which can be further transformed into various functional groups necessary for biological activity .

Radical-Polar Crossover Reactions

The compound is involved in radical-polar crossover reactions, a synthetic strategy that combines radical and polar mechanisms to create complex molecules. This method is particularly useful for constructing carbon-carbon bonds in a controlled and efficient manner .

Drug Design and Delivery

Due to its boronic ester functionality, this compound is considered in the design of new drugs and drug delivery devices. Its ability to form stable complexes with biomolecules makes it a candidate for targeted drug delivery, enhancing the efficacy and reducing the side effects of therapeutic agents .

Mechanism of Action

Target of Action

It is known to be an important intermediate in the synthesis of many biologically active compounds .

Mode of Action

It is known that the compound can undergo borylation at the benzylic c-h bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .

Biochemical Pathways

The compound is involved in the Suzuki-Miyaura cross-coupling reaction, a type of palladium-catalyzed cross-coupling reaction . This reaction is used to form carbon-carbon bonds between two different types of organic compounds.

Result of Action

As an intermediate in the synthesis of biologically active compounds, it contributes to the overall biological activity of the final product .

Action Environment

Environmental factors such as temperature, pH, and the presence of other compounds can influence the compound’s action, efficacy, and stability. For instance, the compound should be stored in a cool environment (0-10°C) to maintain its stability .

properties

IUPAC Name |

tert-butyl N-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28BNO4/c1-16(2,3)22-15(21)20-12-13-10-8-9-11-14(13)19-23-17(4,5)18(6,7)24-19/h8-11H,12H2,1-7H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUTPCHZGPJIFEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CNC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10718422 | |

| Record name | tert-Butyl {[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10718422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

905300-76-7 | |

| Record name | tert-Butyl {[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10718422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Bromothieno[2,3-b]pyridine](/img/structure/B1442659.png)

![tert-Butyl 3-(6-(1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoate](/img/structure/B1442667.png)

![4-[2-(N-BOC-N-Methyl)aminoethyl]phenylboronic acid](/img/structure/B1442671.png)

![9-([1,1'-Biphenyl]-3-yl)-9H-carbazole](/img/structure/B1442678.png)